
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol, also known as FGIN-1-27, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. FGIN-1-27 is a synthetic compound that belongs to the class of isoquinoline derivatives and has been found to exhibit various biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol is not fully understood, but it has been found to act on various molecular targets, including dopamine receptors and N-methyl-D-aspartate (NMDA) receptors. This compound has been shown to increase the release of dopamine in the brain and to inhibit the activity of NMDA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of oxidative stress, and the regulation of gene expression. This compound has also been shown to improve cognitive function and to protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, this compound has also been found to exhibit some limitations, including its low solubility and stability, which can make it difficult to work with in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol. One area of interest is the development of more stable and soluble derivatives of this compound that can be used in laboratory experiments. Another area of research is the investigation of the potential therapeutic benefits of this compound in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the molecular targets and mechanisms of action of this compound are still not fully understood, and further research is needed to elucidate these aspects.
Synthesemethoden
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol can be synthesized using a multi-step process that involves the reaction of 2-methoxyphenol with formaldehyde and ammonium acetate to form 3,4-dihydro-2(1H)-isoquinolinone. This intermediate compound is then reacted with paraformaldehyde and sodium borohydride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-methoxyphenol has been extensively studied for its potential therapeutic benefits in various areas of research. It has been found to exhibit neuroprotective, anti-inflammatory, and antidepressant-like effects. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-20-16-8-4-7-15(17(16)19)12-18-10-9-13-5-2-3-6-14(13)11-18/h2-8,19H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTWQCNZTZEEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperidine](/img/structure/B5876411.png)
![4,4'-(1,4-butanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5876418.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5876421.png)
![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)
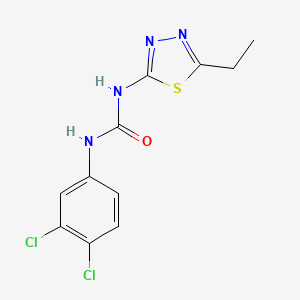
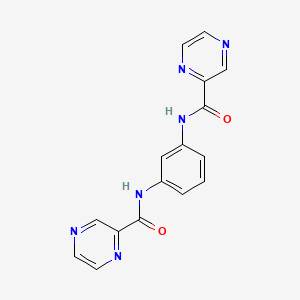

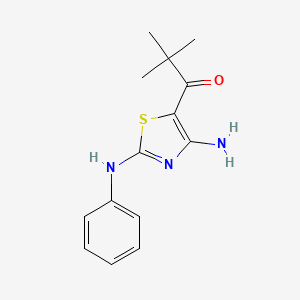
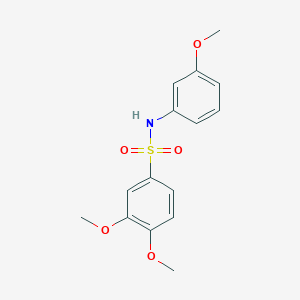
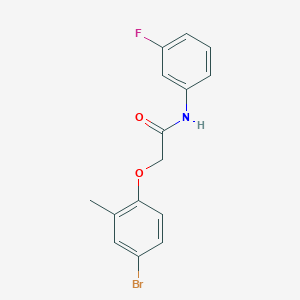
![N-(2-methoxybenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5876484.png)
![1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5876498.png)
